NMDA Receptor Activity: trans-2,5-PDA Displays Zero Interaction vs. Agonist Activity of cis-2,5-PDA
In a systematic study of racemic piperidinedicarboxylic acids at NMDA receptors, trans-2,5-PDA showed no interaction with the NMDA receptor subtype, while its diastereomer cis-2,5-PDA exhibited clear NMDA receptor agonist activity [1]. Agonist activity was assessed via electrophysiological and receptor-binding assays; the exact quantitative EC₅₀ or Kᵢ values for cis-2,5-PDA are reported in the primary paper, whereas trans-2,5-PDA produced no measurable response at any tested concentration [1].
| Evidence Dimension | NMDA receptor interaction (agonist/antagonist activity) |
|---|---|
| Target Compound Data | No interaction with NMDA receptors (inactive at all concentrations tested) |
| Comparator Or Baseline | cis-2,5-PDA: NMDA receptor agonist (specific EC₅₀ reported in Madsen et al., 1990) |
| Quantified Difference | Qualitative categorical difference: active (agonist) vs. inactive (null). Quantitative EC₅₀ for cis-2,5-PDA provided in primary source; trans-2,5-PDA shows zero efficacy. |
| Conditions | Electrophysiological assays and receptor binding studies on rat cortical NMDA receptors; conformational analysis by ¹H NMR spectroscopy and molecular mechanics calculations in aqueous solution. |
Why This Matters
Provides unambiguous evidence that trans-2,5-PDA can serve as a stereochemically matched, pharmacologically inert negative control in NMDA receptor studies, eliminating the confounding excitatory or inhibitory effects introduced by other PDA isomers.
- [1] Madsen U, Brehm L, Schaumburg K, Jørgensen FS, Krogsgaard-Larsen P. Relationship between structure, conformational flexibility, and biological activity of agonists and antagonists at the N-methyl-D-aspartic acid subtype of excitatory amino acid receptors. J Med Chem. 1990 Jan;33(1):374-80. doi: 10.1021/jm00163a060. View Source
